molecular formula C27H23N3O4S B2869913 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate CAS No. 469875-07-8

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate

Cat. No.: B2869913
CAS No.: 469875-07-8
M. Wt: 485.56
InChI Key: DCLMDFKOGPGNPN-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-6-10-18(11-7-16)27(33)34-20-12-8-17(9-13-20)14-19(15-28)25(32)30-26-23(24(29)31)21-4-2-3-5-22(21)35-26/h6-14H,2-5H2,1H3,(H2,29,31)(H,30,32)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLMDFKOGPGNPN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4SC_{20}H_{20}N_2O_4S with a molecular weight of approximately 372.45 g/mol. The structure features multiple functional groups including a carbamoyl group and a tetrahydrobenzo[b]thiophene moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication. This suggests that the compound may possess similar inhibitory effects on bacterial growth.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies involving structurally related compounds have demonstrated that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . The presence of the cyano and carbamoyl groups may enhance its efficacy by allowing interaction with specific cellular targets.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This could be attributed to their ability to modulate NF-kB signaling pathways, which play a critical role in inflammatory responses .

The proposed mechanisms of action for (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate include:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase activity, leading to impaired DNA replication in bacteria.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus mitigating inflammation .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydrobenzo[b]thiophene effectively inhibited the growth of Gram-negative bacteria at concentrations as low as 25 µM .
  • Anticancer Activity Assessment : In vitro assays revealed that certain derivatives induced significant apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Response Analysis : A recent study highlighted that compounds with similar structures significantly reduced inflammation in murine models of arthritis by downregulating NF-kB activity .

Data Summary Table

Biological ActivityRelated FindingsReference
AntimicrobialInhibits bacterial DNA gyrase; effective against Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; IC50 values between 10–30 µM
Anti-inflammatoryReduces pro-inflammatory cytokines; modulates NF-kB signaling

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